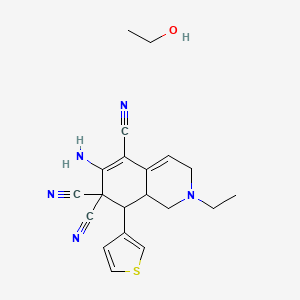![molecular formula C20H20Cl2N2OS B5230239 N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide](/img/structure/B5230239.png)
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide, also known as A80426, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent. This compound has been studied for its various biochemical and physiological effects, as well as its mechanism of action. In
Wissenschaftliche Forschungsanwendungen
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide has been studied for its potential as a therapeutic agent in the treatment of various diseases. One of the most promising applications of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is in the treatment of cancer. Studies have shown that N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide has potent anti-cancer activity against a variety of cancer cell lines, including breast, lung, and colon cancer. Additionally, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide has been shown to have anti-inflammatory and neuroprotective properties, making it a potential candidate for the treatment of neurological disorders such as Alzheimer's disease.
Wirkmechanismus
The mechanism of action of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is not fully understood, but it is believed to act by inhibiting the activity of DNA topoisomerase II, an enzyme that is essential for DNA replication and cell division. By inhibiting this enzyme, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide prevents cancer cells from dividing and multiplying, ultimately leading to cell death.
Biochemical and Physiological Effects:
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide has been shown to have a variety of biochemical and physiological effects. In addition to its anti-cancer activity, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide has been shown to have anti-inflammatory and neuroprotective properties. It has also been shown to inhibit the growth of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide in lab experiments is its potent anti-cancer activity, which makes it a valuable tool for studying cancer biology and developing new cancer treatments. However, one limitation of using N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide is its low yield in the synthesis process, which can make it difficult to obtain large quantities for experimentation.
Zukünftige Richtungen
There are several future directions for research on N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide. One area of interest is in the development of new cancer treatments based on the compound's mechanism of action. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide, particularly in the treatment of neurological disorders. Finally, improvements in the synthesis method of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide could lead to increased availability and greater opportunities for experimentation.
Synthesemethoden
The synthesis of N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide involves a multi-step process that begins with the reaction of 2,4-dichlorobenzoic acid with thionyl chloride to form 2,4-dichlorobenzoyl chloride. This intermediate is then reacted with 1-adamantylamine and potassium thiocyanate to form the desired product, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide. The yield of this synthesis method is typically around 30-40%.
Eigenschaften
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,4-dichlorobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20Cl2N2OS/c21-14-1-2-15(16(22)6-14)18(25)24-19-23-17(10-26-19)20-7-11-3-12(8-20)5-13(4-11)9-20/h1-2,6,10-13H,3-5,7-9H2,(H,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSSXIZYZMGOJEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)C4=CSC(=N4)NC(=O)C5=C(C=C(C=C5)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20Cl2N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-dichloro-N-[4-(tricyclo[3.3.1.1~3,7~]dec-1-yl)-1,3-thiazol-2-yl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-methoxyphenoxy)-N-[3-(5-methyl-2-thienyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B5230169.png)
![2-[2-(acetylamino)phenyl]-N-(2-furylmethyl)-2-oxoacetamide](/img/structure/B5230177.png)


![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-N'-[2-(diethylamino)ethyl]ethanediamide](/img/structure/B5230206.png)
![N-[(benzyloxy)carbonyl]glycyl-N~1~-(2-benzoyl-4-bromophenyl)glycinamide](/img/structure/B5230208.png)
![N-(3-methylphenyl)-3-[1-(6-quinolinylcarbonyl)-4-piperidinyl]propanamide](/img/structure/B5230216.png)

![(2-{[2-(4-methoxyphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5230230.png)
![2,6-difluoro-N-(4-{[6-(1H-pyrazol-1-yl)-3-pyridazinyl]amino}phenyl)benzamide](/img/structure/B5230235.png)
![4-({5-[(2-chloro-4-fluorophenoxy)methyl]-3-isoxazolyl}carbonyl)-1-cyclohexyl-2-piperazinone](/img/structure/B5230248.png)
![2-(4-methylphenyl)-5-[3-(5-nitro-2-furyl)-2-propen-1-ylidene]-1,3-thiazol-4(5H)-one](/img/structure/B5230255.png)